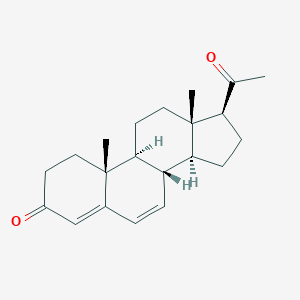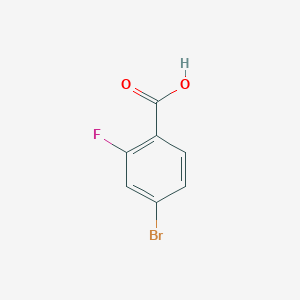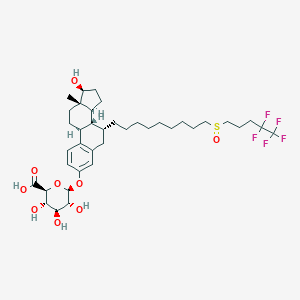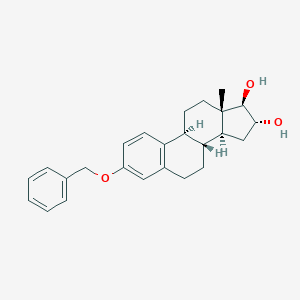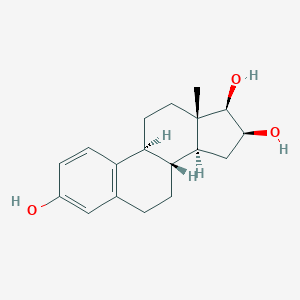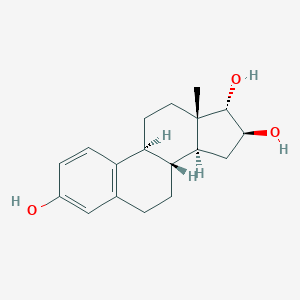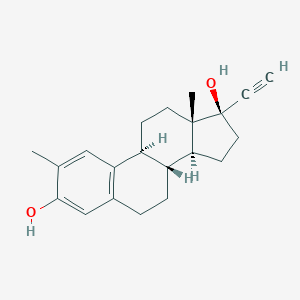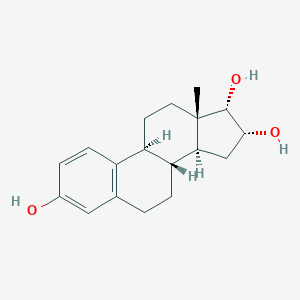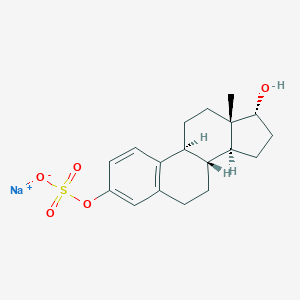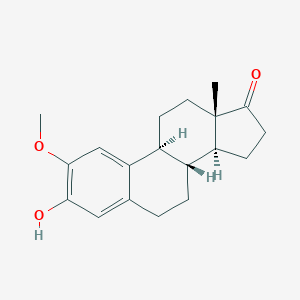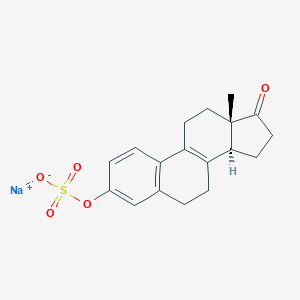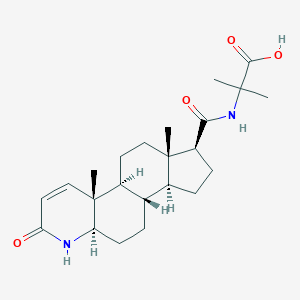
非那雄胺羧酸
描述
Finasteride Carboxylic Acid is a metabolite of Finasteride, a synthetic 4-azasteroid compound. Finasteride is widely known for its use in treating benign prostatic hyperplasia and male pattern hair loss by inhibiting the enzyme 5-alpha-reductase. Finasteride Carboxylic Acid retains some of the biological activities of its parent compound and is of interest in various scientific research fields .
科学研究应用
Finasteride Carboxylic Acid has several scientific research applications, including:
Chemistry: Used as a reference compound in studying the metabolism of Finasteride and its derivatives.
Medicine: Explored for its potential therapeutic effects in conditions related to androgenic hormones.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用机制
Target of Action
Finasteride Carboxylic Acid is a metabolite of Finasteride . The primary target of Finasteride is the Type II 5-alpha reductase , an intracellular enzyme that converts the androgen testosterone into 5-alpha-dihydrotestosterone (DHT) . This enzyme is found in high concentrations in certain tissues, including the prostate gland, scalp, and genital skin .
Biochemical Pathways
By inhibiting 5-alpha reductase, Finasteride Carboxylic Acid reduces the levels of DHT, a potent androgen hormone . This affects various biochemical pathways, particularly those involved in androgen-dependent disorders characterized by high levels of DHT . The reduction in DHT levels can lead to changes in the growth and development of tissues such as the prostate gland and hair follicles .
Pharmacokinetics
Finasteride is well absorbed after oral administration, and its absorption rate may be slowed postprandially . The presence of food has no effect on its total bioavailability . Finasteride undergoes extensive hepatic metabolism to essentially inactive metabolites, which are eliminated through the bile and urine . Therapeutic doses of Finasteride produce a rapid and pronounced effect in reducing both plasma and prostate tissue levels of DHT .
Result of Action
The inhibition of 5-alpha reductase and the subsequent reduction in DHT levels have several effects. In the context of hair loss, lower DHT levels can slow down or stop hair follicle shrinkage, potentially leading to hair regrowth over time . In the context of benign prostatic hyperplasia (BPH), a decrease in DHT levels can lead to a reduction in prostate size, alleviating symptoms associated with BPH .
Action Environment
The action of Finasteride Carboxylic Acid, like that of Finasteride, can be influenced by various environmental factors. Additionally, the effectiveness of Finasteride can vary based on the individual’s genetic makeup and the specific tissue or organ system involved . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of Finasteride Carboxylic Acid.
生化分析
Biochemical Properties
Finasteride Carboxylic Acid interacts with the enzyme 5α-reductase, inhibiting its function . This interaction prevents the conversion of testosterone to 5α-dihydrotestosterone, a more potent androgen .
Cellular Effects
By inhibiting 5α-reductase, Finasteride Carboxylic Acid affects various cellular processes. It influences cell function by altering the levels of androgenic hormones, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Finasteride Carboxylic Acid exerts its effects at the molecular level through binding interactions with 5α-reductase . This binding inhibits the enzyme’s activity, preventing the conversion of testosterone to 5α-dihydrotestosterone and leading to changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Finasteride Carboxylic Acid can change over time in laboratory settings .
Dosage Effects in Animal Models
The effects of Finasteride Carboxylic Acid can vary with different dosages in animal models . Studies are ongoing to determine any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Finasteride Carboxylic Acid is involved in the metabolic pathway that converts testosterone to 5α-dihydrotestosterone . It interacts with the enzyme 5α-reductase, and its inhibition can affect metabolic flux or metabolite levels .
Transport and Distribution
Future studies will aim to identify any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
Future studies will aim to identify any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Finasteride Carboxylic Acid typically involves the oxidation of Finasteride. One method includes the use of cytochrome P450 enzymes, specifically CYP3A4, which sequentially oxidizes Finasteride to Hydroxy Finasteride and then to Finasteride Carboxylic Acid . Another method involves the oxidation of 3 beta-hydroxy-5 alpha-androstane-17 beta-carboxylic acid, followed by amidation, bromination, Baeyer-Villiger rearrangement, hydrolysis, oxidation, cyclization, and dehydrogenation .
Industrial Production Methods: Industrial production of Finasteride Carboxylic Acid follows similar synthetic routes but is optimized for large-scale production. The process involves the use of inexpensive raw materials and stable reaction conditions to ensure high yield and purity. The synthesis process is designed to be cost-effective and scalable .
化学反应分析
Types of Reactions: Finasteride Carboxylic Acid undergoes various chemical reactions, including:
Oxidation: Conversion of Finasteride to Finasteride Carboxylic Acid via cytochrome P450 enzymes.
Reduction: Potential reduction reactions to modify the functional groups.
Substitution: Reactions involving the substitution of functional groups to create derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Cytochrome P450 enzymes, potassium permanganate (KMnO4), and other oxidizing agents.
Reducing Agents: Hydrogen gas (H2) in the presence of catalysts like palladium on carbon (Pd/C).
Substitution Reagents: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products:
Hydroxy Finasteride: An intermediate in the oxidation process.
Finasteride Carboxylic Acid: The final product of the oxidation process.
相似化合物的比较
Hydroxy Finasteride: An intermediate in the oxidation of Finasteride.
Dutasteride: Another 5-alpha-reductase inhibitor with a broader spectrum of activity.
Uniqueness: Finasteride Carboxylic Acid is unique due to its specific inhibition of the Type II 5-alpha-reductase enzyme and its role as a metabolite of Finasteride. This specificity allows for targeted therapeutic effects with potentially fewer side effects compared to broader-spectrum inhibitors like Dutasteride .
属性
IUPAC Name |
2-[[(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carbonyl]amino]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O4/c1-21(2,20(28)29)25-19(27)16-7-6-14-13-5-8-17-23(4,12-10-18(26)24-17)15(13)9-11-22(14,16)3/h10,12-17H,5-9,11H2,1-4H3,(H,24,26)(H,25,27)(H,28,29)/t13-,14-,15-,16+,17+,22-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTBMAPJHKDDJV-MKMSXTRJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C(=O)O)CCC4C3(C=CC(=O)N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C(=O)O)CC[C@@H]4[C@@]3(C=CC(=O)N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595331 | |
| Record name | N-[(4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-Dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carbonyl]-2-methylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116285-37-1 | |
| Record name | Finasteride carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116285371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-Dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carbonyl]-2-methylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FINASTERIDE CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K71S04GO1T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(8R,9S,13S,14S,17R)-17-hydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]acetonitrile](/img/structure/B195114.png)
